[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid
Description
“[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid” is a chemical compound with the molecular formula C11H14N2O5S . It is also known by its IUPAC name, 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14N2O5S . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 286.30 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .
Scientific Research Applications
1. Synthesis of Chiral Vinylogous Sulfonamidopeptides
This compound is used in the synthesis of chiral vinylogous amino sulfonic acids and their subsequent conversion into various peptides, including vs-dipeptides, vs-tripeptides, and vs-tetrapeptides. These processes involve complex reactions starting from α-amino acids and leading to the formation of sulfonyl chlorides, which are key intermediates (Gennari et al., 1998).
2. Hydrogen Bond Studies in Substituted N-(2-Hydroxyphenyl) Acetamides
The compound plays a crucial role in the formation of hydrogen bonds in solution, as evidenced in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. These compounds, characterized by various spectroscopic methods, demonstrate the presence of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).
3. Synthesis and Characterization of Poly(azo-ester-imide)s
This compound contributes to the synthesis of optically active poly(azo-ester-imide)s through interfacial polycondensation, resulting in polymers with high yields, good inherent viscosities, optical activities, and thermal stabilities (Hajipour et al., 2009).
4. Dimroth Rearrangements in Heterocyclic Compounds
It plays a role in Dimroth rearrangements in the synthesis of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and v-triazolo[4,5-d]pyrimidines, involving heating and acylation processes. This demonstrates its utility in the generation of various heterocyclic compounds (Sutherland & Tennant, 1971).
5. Stability Studies in Anticancer Agents
This compound is studied for its stability and degradation mechanism in experimental anticancer agents, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid. Research into the stability of such compounds helps in the development of more effective and stable anticancer drugs (Pretzer & Repta, 1987).
6. Membrane Concentration and Separation Studies
The compound is involved in the study of membrane concentration and separation of amino acids in organic solvents, highlighting its significance in the field of separation science and technology (Reddy et al., 1996).
7. Synthesis of N-Alkylated and N-Acylated Derivatives
This compound is used in the synthesis of N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide, which has applications in the development of various “β-sultam peptides” (Roehrich et al., 2004).
properties
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILPKULCPDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963727 | |
Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid | |
CAS RN |
4703-34-8 | |
Record name | N-[(4-Methylphenyl)sulfonyl]glycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4703-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC145153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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